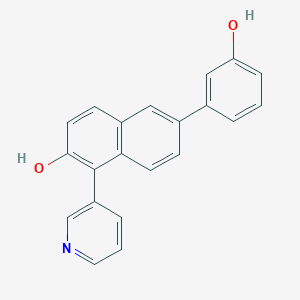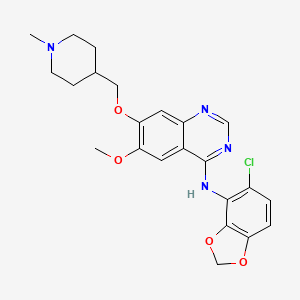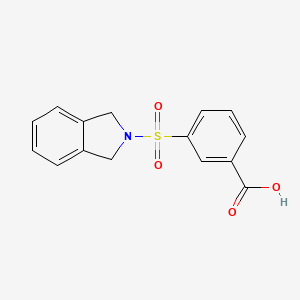
H-Tyr-Ser-Phe-Lys-Pro-Met-Pro-Leu-D-N(Me)Ala-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHEMBL1170026 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. This compound is part of a large-scale bioactivity database used for drug discovery and research .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CHEMBL1170026 are not explicitly detailed in the available literature. general methods for the preparation of similar bioactive compounds often involve multi-step organic synthesis, including various types of reactions such as condensation, cyclization, and functional group modifications. Industrial production methods typically involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .
Analyse Chemischer Reaktionen
CHEMBL1170026 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
CHEMBL1170026 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for probing chemical reactions and mechanisms.
Biology: Employed in studies to understand biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of CHEMBL1170026 involves its interaction with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapy .
Vergleich Mit ähnlichen Verbindungen
CHEMBL1170026 can be compared with other similar bioactive compounds in terms of its structure, activity, and applications. Some similar compounds include:
CHEMBL1170027: Another bioactive molecule with similar properties but different molecular targets.
CHEMBL1170028: A compound with a similar structure but different biological activity.
CHEMBL1170029: A molecule used in similar research applications but with distinct chemical properties .
CHEMBL1170026 stands out due to its unique combination of chemical properties and biological activities, making it a valuable tool in various fields of scientific research.
Eigenschaften
Molekularformel |
C58H90N14O13S |
|---|---|
Molekulargewicht |
1223.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]-methylamino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H90N14O13S/c1-34(2)30-44(54(81)70(4)35(3)48(75)66-42(57(84)85)17-11-26-63-58(61)62)68-53(80)47-19-13-28-72(47)56(83)41(24-29-86-5)65-52(79)46-18-12-27-71(46)55(82)40(16-9-10-25-59)64-50(77)43(32-36-14-7-6-8-15-36)67-51(78)45(33-73)69-49(76)39(60)31-37-20-22-38(74)23-21-37/h6-8,14-15,20-23,34-35,39-47,73-74H,9-13,16-19,24-33,59-60H2,1-5H3,(H,64,77)(H,65,79)(H,66,75)(H,67,78)(H,68,80)(H,69,76)(H,84,85)(H4,61,62,63)/t35-,39+,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1 |
InChI-Schlüssel |
KHIZCRHIQGTPIA-RUFGCVQFSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N(C)C(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N(C)C(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile](/img/structure/B10780157.png)
![2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B10780163.png)

![[2-[2-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]ethyl]-1,3-dihydroisoindol-5-yl] methanesulfonate](/img/structure/B10780178.png)
![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)
![methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate](/img/structure/B10780186.png)


![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)

![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
![(1S)-14-(4-chlorobutyl)-5-methoxy-15-thia-10-azatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-4-ol](/img/structure/B10780224.png)
![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)